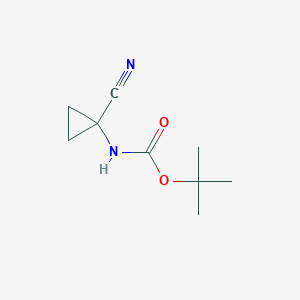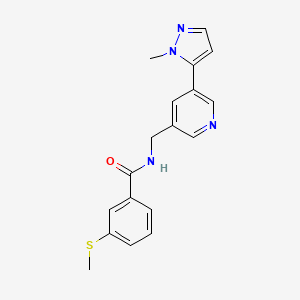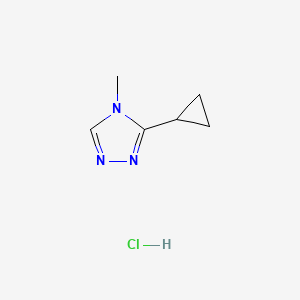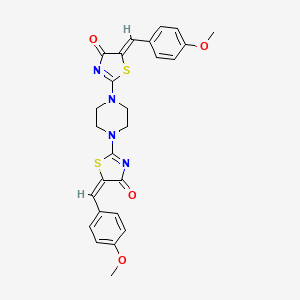
Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic organic compound notable for its diverse chemical reactivity and applications in various fields of scientific research. Its structure consists of a 5-fluoropyrimidinyl group, a pyrrolidinyl moiety, a sulfonyl phenyl group, and a methyl carbamate group, each contributing distinct properties to the compound's overall functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate involves multiple steps:
Formation of the pyrimidinyl intermediate: : Starting with 5-fluoropyrimidine, this step typically involves nucleophilic substitution reactions.
Introduction of the pyrrolidine moiety: : This can be achieved through amination reactions, where the pyrrolidin-1-yl group is introduced.
Sulfonation: : The phenyl group is introduced and subsequently sulfonated under controlled conditions to yield the sulfonyl phenyl intermediate.
Carbamation: : The final step involves reacting the sulfonyl phenyl intermediate with methyl chloroformate to form the carbamate ester.
Industrial Production Methods
In industrial settings, the production of this compound would be scaled up from the lab synthesis involving similar steps but with optimizations for yield, purity, and cost-effectiveness. Process improvements might include the use of continuous flow reactors for better control over reaction conditions and reduced reaction times.
化学反应分析
Types of Reactions
Oxidation: : Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate can undergo oxidation reactions, especially at the pyrrolidine moiety.
Reduction: : It can also be reduced under suitable conditions, affecting the carbamate or sulfonyl groups.
Substitution: : Nucleophilic and electrophilic substitutions can occur at various points on the molecule, particularly at the fluoropyrimidinyl and phenyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: : Conditions can vary widely, with reagents such as halogens, acids, or bases depending on the desired substitution pattern.
Major Products Formed
The reaction products are highly dependent on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction might yield simplified structures with reduced functionality.
科学研究应用
Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate has broad applications:
Chemistry: : Used as a building block for synthesizing more complex organic molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its potential therapeutic properties, including as an intermediate in drug development.
Industry: : Utilized in the manufacturing of specialty chemicals with specific desired properties.
作用机制
Molecular Targets and Pathways Involved
While the exact mechanism of action depends on its specific applications, generally, this compound may interact with cellular proteins and enzymes through covalent or non-covalent binding, potentially affecting biological pathways related to signal transduction, enzyme inhibition, or receptor modulation.
相似化合物的比较
Compared to other compounds with similar functional groups, such as other fluoropyrimidines or sulfonyl phenyl derivatives, Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is unique in its structural complexity and reactivity profile. Similar compounds might include:
5-Fluorouracil: : Used in cancer treatment.
Phenylsulfonylcarbamate derivatives: : Explored for their potential pharmaceutical applications.
Each compound's unique combination of functional groups and structure defines its specific reactivity and application potential.
属性
IUPAC Name |
methyl N-[4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O5S/c1-25-16(22)20-12-2-4-14(5-3-12)27(23,24)21-7-6-13(10-21)26-15-18-8-11(17)9-19-15/h2-5,8-9,13H,6-7,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCGENNRPGAIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2601629.png)
![3-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine](/img/structure/B2601631.png)
![(Z)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2601632.png)
![3-Tert-butyl-6-[5-(oxolane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2601633.png)



![7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601642.png)



![N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2601647.png)
![2-{2-[(4-Carboxypyridin-2-yl)oxy]ethoxy}pyridine-4-carboxylic acid](/img/structure/B2601648.png)
